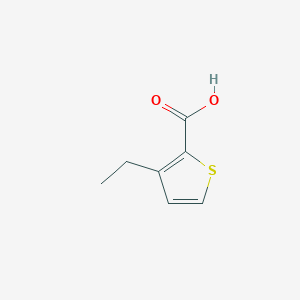

3-Ethylthiophene-2-carboxylic acid

描述

Significance of Thiophene (B33073) Carboxylic Acid Scaffolds in Modern Organic and Medicinal Chemistry

Thiophene-based compounds are a cornerstone of modern organic and medicinal chemistry, valued for their diverse biological and medicinal properties. nih.gov The thiophene ring, a five-membered heterocycle containing a sulfur atom, is considered a "privileged pharmacophore," meaning it is a structural motif frequently found in biologically active compounds. nih.govnih.gov This is largely due to its ability to serve as a bioisostere for other aromatic rings, such as benzene (B151609), offering similar physicochemical properties while providing unique opportunities for molecular interactions. nih.govcognizancejournal.com

The incorporation of a carboxylic acid group onto the thiophene ring further enhances its utility. Thiophene carboxylic acids serve as versatile building blocks in organic synthesis, allowing for a wide range of chemical transformations. wikipedia.org In medicinal chemistry, the carboxylic acid moiety can participate in crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors. nih.gov This has led to the development of numerous drugs containing the thiophene carboxylic acid scaffold, including anti-inflammatory agents like Tiaprofenic acid and Tinoridine. nih.govcognizancejournal.com The sulfur atom within the thiophene ring can also contribute to enhanced drug-receptor interactions. nih.gov

The structural diversity and synthetic accessibility of thiophene carboxylic acids make them highly attractive for the construction of compound libraries used in the search for new drug candidates. clinicalresearchnewsonline.com Researchers can readily modify the thiophene ring and the carboxylic acid group to fine-tune the pharmacological properties of the resulting molecules. nih.gov This adaptability has cemented the role of thiophene carboxylic acid scaffolds as essential tools in the development of novel therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases. nih.govcognizancejournal.com

Overview of Current Research Trajectories for 3-Ethylthiophene-2-carboxylic Acid and Analogous Derivatives

Current research on this compound and its analogs is expanding into several key areas, driven by the compound's potential in both medicinal chemistry and materials science.

In the realm of medicinal chemistry, researchers are actively exploring the synthesis and biological evaluation of derivatives of this compound. For instance, studies on related thiophene-2-carboxylic acid derivatives have shown potential in developing novel therapeutic agents. The synthesis of transition metal complexes with ligands like 3-chlorothiophene-2-carboxylic acid has demonstrated anticancer activity against various human cancer cell lines. mdpi.com Furthermore, derivatives of 2-aminothiophene-3-carboxylic acid are being investigated for their potential as positive allosteric modulators of GABA(B) receptors, which are implicated in various neurological disorders. researchgate.net The core structure of thiophene-2-carboxylic acid is also being utilized to create compounds with potential anti-inflammatory properties by targeting enzymes like cyclooxygenase (COX). mdpi.com

From a synthetic perspective, the reactivity of the thiophene ring and the carboxylic acid group are being exploited to create more complex molecules. For example, the double deprotonation of thiophene-2-carboxylic acid can lead to the formation of 5-lithio derivatives, which are precursors to a variety of 5-substituted compounds. wikipedia.org The development of efficient synthetic routes, such as those utilizing microwave irradiation for the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, is also an active area of research. researchgate.net

In materials science, thiophene derivatives, including those with carboxylic acid functionalities, are of interest for the development of conducting polymers. Polythiophenes containing carboxylic acid groups have been synthesized and characterized for their potential use in applications such as selective membranes and sensors. researchgate.net The presence of the ethyl group in this compound can influence the solubility and processing properties of such polymers.

属性

IUPAC Name |

3-ethylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMFSESXBONEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505685 | |

| Record name | 3-Ethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74965-84-7 | |

| Record name | 3-Ethylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethylthiophene 2 Carboxylic Acid and Its Derivatives

Established Reaction Pathways for Thiophene-2-carboxylic Acid Synthesis

Several key synthetic strategies are employed for the preparation of thiophene-2-carboxylic acids, forming the foundation for producing derivatives like 3-ethylthiophene-2-carboxylic acid.

Gewald Reaction and Related Condensation Methodologies

The Gewald reaction is a versatile and widely utilized method for synthesizing 2-aminothiophenes, which can be precursors to thiophene-2-carboxylic acids. thieme-connect.comwikipedia.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org Variations of the Gewald reaction, including the use of microwave irradiation and solid-supported synthesis, have been developed to improve yields and reaction times. wikipedia.orgorganic-chemistry.org For instance, a one-pot synthesis of substituted 2-aminothiophenes can be catalyzed by L-proline. organic-chemistry.org

Carboxylation Reactions via Grignard Reagents and Carbon Dioxide

A common and effective method for introducing a carboxylic acid group onto a thiophene (B33073) ring is through the use of a Grignard reagent. nih.govorganicchemistrytutor.com This process typically involves the formation of a thienylmagnesium halide from a halogenated thiophene, which then reacts with carbon dioxide (CO2) to produce the corresponding thiophene-2-carboxylic acid upon acidic workup. nih.govtransformationtutoring.com This method is advantageous as it can be applied to a variety of substituted thiophenes. nih.gov However, the generation of the Grignard reagent requires anhydrous and oxygen-free conditions to prevent side reactions. google.com The reaction of 3-methyl-2-thienylmagnesium halides with CO2 has been reported for the preparation of 3-methylthiophene-2-carboxylic acid. beilstein-journals.org

Palladium-Catalyzed Carbonylation Approaches

Palladium-catalyzed carbonylation offers a modern and efficient alternative for the synthesis of thiophene-2-carboxylic acids. rsc.orgrsc.orgresearchgate.net This method involves the direct C-H bond activation of thiophenes and their subsequent carbonylation. rsc.orgrsc.org A notable advancement in this area is the use of a palladium acetate (B1210297) catalyst under a CO/CO2 binary gas system, which has been shown to suppress the thermal decomposition of the catalyst and lead to high yields of the corresponding carboxylic acids. rsc.orgrsc.orgresearchgate.net This technique has been successfully applied to various thiophenes and furans. rsc.orgrsc.org The direct carbonylation via C-H bond activation is considered a highly practical and versatile transformation. rsc.orgrsc.org

Hydrolysis of Ester Precursors to Yield Carboxylic Acids

The hydrolysis of thiophene-2-carboxylic acid esters is a straightforward and frequently employed method to obtain the corresponding carboxylic acids. youtube.comlibretexts.org This reaction can be catalyzed by either an acid or a base. youtube.com Base-catalyzed hydrolysis, also known as saponification, involves the reaction of the ester with a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. youtube.com This process is thermodynamically favorable. libretexts.org For example, methyl 3-methylthiophene-2-carboxylate has been hydrolyzed to 3-methylthiophene-2-carboxylic acid. beilstein-journals.org

Functionalization and Derivatization Strategies for the this compound Core

Once the this compound core is synthesized, it can be further modified through various functionalization and derivatization reactions to create a wide array of compounds with specific properties.

Regioselective Halogenation Reactions (e.g., Bromination, Chlorination)

Regioselective halogenation is a critical tool for introducing halogen atoms at specific positions on the thiophene ring, which can then serve as handles for further synthetic transformations.

Bromination: The bromination of thiophene derivatives can be achieved using various reagents and conditions to control the position of the incoming bromine atom. For instance, the direct bromination of ethyl 5-alkylthiophene-2-carboxylates in the presence of aluminum chloride leads to selective substitution at the 4-position. thieme-connect.com The Hell-Volhard-Zelinskii reaction, which utilizes a mixture of Br2 and phosphorus tribromide, allows for the α-bromination of carboxylic acids. libretexts.org The bromination of 3-alkylthiophenes can yield a mixture of 2-iodo and 5-iodo isomers. jcu.edu.au

Chlorination: Similar to bromination, chlorination can be performed to introduce chlorine atoms onto the thiophene ring. The reaction of 3-methylthiophene (B123197) with N-chlorosuccinimide can be used for chlorination. The synthesis of 3-chlorothiophene-2-carboxylic acid has been reported, and this compound is a useful intermediate in organic synthesis. cymitquimica.com The chlorination of aliphatic carboxylic acids can be achieved using chlorine gas and UV light. docbrown.info

Introduction of Diverse Substituents onto the Thiophene Ring

The functionalization of the thiophene nucleus is a key strategy for creating a diverse library of derivatives. The introduction of substituents can be achieved through various reactions, with the position of substitution being directed by the existing groups on the ring.

Significant research has been dedicated to modifying presynthesized thiophene structures to create derivatives with specific properties. derpharmachemica.com Halogenation is a common method for introducing functionality. For instance, bromination strategies have been central to developing routes for halogenated 2-thiophenecarboxylic acids. One studied approach began with 3-methylthiophene-2-carboxylic acid, aiming to produce a bromo-substituted derivative through a bromination/debromination sequence. beilstein-journals.org This highlights how halogen atoms can be strategically added to the thiophene ring to serve as handles for further chemical transformations.

Beyond halogens, other functional groups can be installed. The synthesis of thiophene-2-carboxamide derivatives bearing hydroxyl, methyl, and amino groups at the 3-position has been successfully demonstrated. nih.gov These syntheses often involve the cyclization of acyclic precursors with appropriately substituted reagents. nih.gov Acyl groups can be introduced onto the thiophene ring through reactions like Friedel-Crafts acylation, which can then be used as precursors for further modifications. acs.org While direct alkylation can be challenging, ethyl groups have been successfully introduced onto terthiophene structures using Ni-catalyzed Kumada reactions. nih.gov

Table 1: Methods for Introducing Substituents onto the Thiophene Ring

| Reaction Type | Substituent Introduced | Example Method |

|---|---|---|

| Halogenation | Bromo (Br) | Bromination/debromination of a thiophene carboxylic acid. beilstein-journals.org |

| Acylation | Acetyl (COCH₃) | Friedel-Crafts acylation using a strong protic acid catalyst. acs.org |

| Functional Group Synthesis | Hydroxyl (OH), Amino (NH₂) | Cyclization of precursors with N-(4-acetylphenyl)-2-chloroacetamide. nih.gov |

| Alkylation | Ethyl (CH₂CH₃) | Nickel-catalyzed Kumada cross-coupling reactions. nih.gov |

Catalytic Approaches in Thiophene Carboxylic Acid Synthesis

Catalysis offers efficient and often more general procedures for the preparation of thiophene carboxylic acids and their derivatives. semanticscholar.org These methods can provide high yields and regioselectivity under specific conditions.

Utilization of Metal-Containing Catalysts (e.g., V, Fe, Mo complexes)

A noteworthy method has been developed for the synthesis of 2-thiophenecarboxylic acids and their esters utilizing a carbon tetrachloride-alcohol reagent system in the presence of specific metal-containing catalysts. researchgate.netresearchgate.net Research has identified iron(III) acetylacetonate (B107027) (Fe(acac)₃), vanadyl acetylacetonate (VO(acac)₂), and molybdenum hexacarbonyl (Mo(CO)₆) as the most effective catalysts for this transformation. semanticscholar.orgresearchgate.netresearchgate.net

Table 2: Metal Catalysts and Reaction Temperatures for Thiophene Carboxylation

| Catalyst | Chemical Formula | Required Reaction Temperature |

|---|---|---|

| Molybdenum Hexacarbonyl | Mo(CO)₆ | 130 °C |

| Iron(III) Acetylacetonate | Fe(acac)₃ | 140 °C |

| Vanadyl Acetylacetonate | VO(acac)₂ | 175 °C |

Oxidative Transformations in the Formation of Thiophene Carboxylic Acids

The formation of the carboxylic acid moiety on the thiophene ring is frequently achieved through an oxidative process. This can involve the oxidation of a pre-existing functional group, such as an alkyl or an aldehyde group, or it can be part of a more complex catalytic cycle. psu.edu

One direct method is the oxidation of methylthiophenes. An efficient procedure for this transformation involves heating the methylthiophene with sodium dichromate (Na₂Cr₂O₇) in water within a sealed stainless steel tube. For example, the oxidation of 3-methylthiophene to 3-thiophenecarboxylic acid was achieved in 75% yield when heated to 200 °C for 8 hours. psu.edu

The metal-catalyzed reaction involving V, Fe, or Mo complexes is also an oxidative transformation. semanticscholar.orgresearchgate.net The proposed reaction scheme involves the initial oxidation of methanol (B129727) by carbon tetrachloride, which is catalyzed by the metal complex, to generate reactive intermediates like methyl hypochlorite (B82951) and formaldehyde. The thiophene substrate then undergoes oxymethylation to form a 2-oxymethylthiophene intermediate, which is subsequently oxidized by methyl hypochlorite to yield the final 2-thiophenecarboxylic acid. semanticscholar.orgresearchgate.net

Another example is the homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene (B1664040). This process uses oxygen as the oxidant and a catalyst system, such as a combination of manganese and cobalt acetates (Mn(OAc)₂/Co(OAc)₂), in a solvent like acetic acid to produce 2-thiophenecarboxylic acid. acs.org

Table 3: Comparison of Oxidative Methods for Thiophene Carboxylic Acid Synthesis

| Method | Starting Material | Oxidant / Catalyst System | Product |

|---|---|---|---|

| Direct Oxidation | 3-Methylthiophene | Sodium Dichromate (Na₂Cr₂O₇) in H₂O | 3-Thiophenecarboxylic Acid |

| Metal-Catalyzed Oxidation | Thiophene | CCl₄ / CH₃OH with V, Fe, or Mo catalyst | 2-Thiophenecarboxylic Acid |

| Aerobic Oxidation | 2-Acetylthiophene | O₂ with Co/Mn acetate catalyst | 2-Thiophenecarboxylic Acid |

Spectroscopic and Advanced Characterization of 3 Ethylthiophene 2 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment

Vibrational spectroscopy is a powerful non-destructive tool for identifying functional groups and probing the structural details of molecules. For 3-Ethylthiophene-2-carboxylic acid, both FT-IR and Raman spectroscopy offer insights into its distinct chemical bonds and intermolecular forces.

The vibrational spectrum of this compound is dominated by the characteristic modes of the carboxylic acid group and the substituted thiophene (B33073) ring.

Carboxylic Acid Vibrations : The most identifiable feature in the IR spectrum is the O–H stretching vibration of the carboxyl group, which appears as a very broad absorption band in the 2500 to 3300 cm⁻¹ region. This broadening is a hallmark of the strong hydrogen bonding present in the dimeric form of the acid. The C=O stretching vibration gives rise to a strong, sharp absorption band typically found between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded carboxylic acids, this band is commonly observed around 1710 cm⁻¹.

Thiophene Ring Vibrations : The heteroaromatic thiophene ring exhibits several characteristic vibrations. C-H stretching bands for aromatic systems like thiophene are typically observed in the 3100-3000 cm⁻¹ region. The aromatic C-C stretching vibrations occur in the 1600-1350 cm⁻¹ range. Specifically for 2-substituted thiophenes, bands have been assigned in the regions of 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. The C-S stretching mode of the thiophene ring can be found at lower frequencies, often between 710 and 630 cm⁻¹.

Ethyl Group Vibrations : The ethyl substituent introduces characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The bending vibrations (scissoring, rocking, twisting) of the CH₂ and CH₃ groups are expected in the 1470-1370 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (very broad) | IR |

| Carboxylic Acid | C=O Stretch (H-bonded) | ~1710 (strong) | IR, Raman |

| Thiophene Ring | Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Thiophene Ring | Aromatic C=C Stretch | 1350-1600 | IR, Raman |

| Thiophene Ring | C-S Stretch | 630-710 | IR, Raman |

| Ethyl Group | Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

In the solid state and in concentrated solutions, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This intermolecular interaction has a profound effect on the vibrational spectra.

The most significant indicator is the shift of the C=O stretching frequency. In a monomeric (free) state, the C=O stretch appears at a higher wavenumber (around 1760 cm⁻¹). The formation of hydrogen bonds weakens the C=O double bond, causing a redshift (a shift to lower frequency) of this band to around 1710 cm⁻¹. Concurrently, the O-H stretching vibration becomes exceptionally broad and shifts to a much lower frequency (3300-2500 cm⁻¹) compared to a free O-H group (around 3500 cm⁻¹). Studies on the closely related thiophene-2-carboxylic acid (TCA) have confirmed that H-bonding interactions are predominant, leading to redshifts in the C=O and O-H stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Elucidation of Molecular Structure

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the expected NMR signals can be predicted based on established chemical shift ranges for similar structures.

¹H NMR : The carboxylic acid proton (-COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically around 12 δ. The protons on the thiophene ring are in the aromatic region (7-8 δ). The ethyl group will show a quartet for the methylene protons (-CH₂-) adjacent to the thiophene ring (around 2.8 δ) and a triplet for the terminal methyl protons (-CH₃) (around 1.2 δ).

¹³C NMR : The carboxyl carbon (-COOH) is the most deshielded, appearing in the 165-185 δ range. The carbons of the thiophene ring typically resonate between 125 and 150 δ. The carbons of the ethyl group will be found in the aliphatic region, with the -CH₂- carbon appearing further downfield (deshielded) than the -CH₃- carbon due to its proximity to the aromatic ring.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (COOH) | ~12.0 (broad s) | 165 - 185 |

| Thiophene Ring (Ar-H) | 7.0 - 8.0 | 125 - 150 |

| Ethyl Group (-CH₂CH₃) | ~2.8 (q) | ~23 |

| Ethyl Group (-CH₂CH₃) | ~1.2 (t) | ~15 |

The conformation of this compound is primarily defined by the rotation around the single bond connecting the carboxylic acid group to the thiophene ring (C2-C(OOH)). Theoretical studies on related thiophene-2-carboxylic acids suggest the existence of different conformers. These conformers differ in the relative orientation of the carbonyl oxygen and the thiophene sulfur atom. An internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur atom can stabilize certain conformations, significantly influencing the molecule's reactivity. Such conformational preferences and the energy barrier to rotation can be investigated using variable-temperature NMR experiments or advanced computational modeling.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

For this compound (molar mass: 156.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation of aromatic carboxylic acids typically follows distinct pathways.

Key expected fragmentation patterns include:

Loss of a hydroxyl radical (-OH) : A prominent peak at M-17 (m/z = 139) resulting from the cleavage of the C-OH bond to form a stable acylium ion.

Loss of the carboxyl group (-COOH) : A peak at M-45 (m/z = 111) corresponding to the loss of the entire carboxylic acid functional group.

Alpha-cleavage of the ethyl group : Loss of a methyl radical (-CH₃) from the ethyl side chain, leading to a fragment at M-15 (m/z = 141).

The resulting acylium ion (m/z 139) can further fragment by losing carbon monoxide (CO), a common pathway for such ions, which would produce a peak at m/z 111.

| m/z | Identity | Loss from Molecular Ion |

| 156 | [M]⁺ | - |

| 141 | [M - CH₃]⁺ | -CH₃ |

| 139 | [M - OH]⁺ | -OH |

| 111 | [M - COOH]⁺ | -COOH |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

The crystal structure of Methyl 3-aminothiophene-2-carboxylate reveals key geometric parameters of the substituted thiophene ring system. The bond lengths within the thiophene ring and its substituents are consistent with the presence of a conjugated system. For instance, the C–S bond lengths are typically in the range of 1.7113(19) to 1.7395(16) Å, and the C=O bond lengths are approximately 1.219(2) to 1.226(2) Å mdpi.com. The bond angles within the thiophene ring deviate slightly from the ideal 108° of a regular pentagon due to the presence of the sulfur atom and the substituents.

The planarity of the thiophene ring is a crucial aspect of its structure, influencing its electronic properties. The substituents on the ring, such as the ethyl and carboxylic acid groups in this compound, can influence this planarity through steric and electronic effects. Torsional angles, which describe the rotation around single bonds, are important for understanding the conformation of the substituents relative to the thiophene ring. For example, the orientation of the carboxylic acid group with respect to the thiophene ring can impact intramolecular interactions and crystal packing. In the case of 3-amino-4-methylthiophene-2-acylcarbohydrazone derivatives, X-ray diffraction studies have been crucial in determining the stereochemistry of the imine double bond researchgate.netnih.gov.

Table 1: Selected Bond Lengths and Bond Angles for Methyl 3-aminothiophene-2-carboxylate

| Bond | Length (Å) | Angle | Degree (°) |

| C–S | 1.7113 – 1.7395 | S–C=C | ~111 - 112 |

| C=O | 1.219 – 1.226 | O=C–O | ~120 |

| C–N | 1.347 – 1.354 | C–C–C (in ring) | ~112 - 116 |

| C–O | 1.344 – 1.446 |

Data is for Methyl 3-aminothiophene-2-carboxylate as a representative derivative. mdpi.com

The supramolecular architecture of thiophene-2-carboxylic acid derivatives in the solid state is significantly influenced by a network of non-covalent interactions. Hydrogen bonding plays a pivotal role, particularly due to the presence of the carboxylic acid group. The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. This often leads to the formation of dimeric structures through O–H···O hydrogen bonds, a common motif in carboxylic acids.

Table 2: Potential Non-Covalent Interactions in this compound Derivatives

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bonding | O–H (acid) | O=C (acid) | Formation of dimeric structures, a common feature in the crystal packing of carboxylic acids. |

| Hydrogen Bonding | N–H (amino) | O=C, N | Important for the crystal packing in amino-substituted derivatives. mdpi.com |

| Weak Hydrogen Bonding | C–H (ring/ethyl) | O, S | Contributes to the overall stability of the crystal lattice. mdpi.com |

| π-π Stacking | Thiophene Ring | Thiophene Ring | Stacking of aromatic rings of adjacent molecules, influencing the electronic properties of the material. |

| Van der Waals Forces | Ethyl group | Ethyl group | Non-specific interactions contributing to crystal packing. |

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for investigating the electronic transitions within a molecule. For compounds like this compound, which contain a conjugated π-system, UV-Vis spectroscopy can provide information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of thiophene derivatives is typically characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are usually intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of an electron from a non-bonding orbital (e.g., on the sulfur or oxygen atoms) to an antibonding π* orbital, are generally weaker and appear at longer wavelengths.

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the thiophene ring. The presence of an electron-donating group, such as the ethyl group at the 3-position, and an electron-withdrawing group, like the carboxylic acid at the 2-position, can lead to a bathochromic (red) shift of the absorption maximum (λmax) due to a decrease in the HOMO-LUMO energy gap. Studies on 2-monosubstituted thiophenes have shown a linear relationship between the absorption maxima and those of corresponding monosubstituted benzenes, indicating a strong conjugation between the substituent and the thiophene ring nii.ac.jp. The UV-Vis spectrum of thiophene-2-carboxylic acid shows absorption bands that can be attributed to these electronic transitions spectrabase.com. Calculated UV-Vis spectra for related compounds like thiophene-2-carbohydrazide also provide insights into the expected electronic transitions researchgate.net.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | Bonding π orbital to antibonding π orbital | Shorter wavelength (UV) | High |

| n → π | Non-bonding orbital to antibonding π orbital | Longer wavelength (UV-Vis) | Low |

Computational and Theoretical Investigations of 3 Ethylthiophene 2 Carboxylic Acid

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic and structural properties of thiophene (B33073) derivatives. nih.govntnu.no These calculations provide a foundational understanding of the molecule's behavior.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For 3-ethylthiophene-2-carboxylic acid, this process involves finding the minimum energy conformation by considering rotations around single bonds, such as the C-C bond connecting the ethyl group and the C-C bond linking the carboxylic acid group to the thiophene ring. researchgate.net

Theoretical studies on similar molecules, like thiophene-2-carboxylic acid and its derivatives, have shown that different conformers can exist due to the rotation of the carboxylic acid group relative to the thiophene ring. researchgate.netmdpi.com One key conformation involves an internal hydrogen bond between the carboxylic hydrogen and the thiophene sulfur atom. nih.govresearchgate.net This interaction can significantly influence the molecule's stability and reactivity. The energetic landscape, explored through methods like Potential Energy Surface (PES) scans, reveals the relative energies of these different conformers and the energy barriers separating them. nih.govnih.gov For instance, in related thiophene carboxylic acids, DFT and HF calculations have been employed to evaluate the structures and energetics of various conformers. nih.gov

Table 1: Theoretical Investigation Methods for Geometry and Energetics

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31G* | Structure and Energetics Evaluation | nih.gov |

| Hartree-Fock (HF) | 6-311+G** | Structure and Energetics Evaluation | nih.gov |

This table is representative of methods used for similar molecules and is for illustrative purposes.

The electronic structure of this compound dictates its chemical behavior. Key aspects of its electronic nature are investigated through several theoretical analyses:

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netnih.gov The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov For thiophene derivatives, DFT calculations have been used to determine these orbital energies and analyze their distribution, which often shows delocalization across the thiophene ring and the carboxylic acid group. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It examines charge delocalization and hyperconjugative interactions, which contribute to molecular stability. nih.govresearchgate.net In thiophene-2-carboxylic acid, NBO analysis has been used to explain the presence of intramolecular interactions in both monomeric and dimeric forms. nih.gov

Electrostatic Potential (ESP) and Ionization Potential (IP): The ESP map visually represents the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. nih.govresearchgate.net Negative potential regions are typically found around electronegative atoms like oxygen, while positive regions are associated with hydrogen atoms. nih.gov The ionization potential, the energy required to remove an electron, provides a measure of the molecule's reactivity and is another parameter that can be calculated. nih.govresearchgate.net

Table 2: Key Electronic Structure Parameters and Their Significance

| Parameter | Significance | Computational Method | Reference |

|---|---|---|---|

| HOMO Energy | Electron-donating ability | DFT, HF | researchgate.net |

| LUMO Energy | Electron-accepting ability | DFT, HF | researchgate.net |

| HOMO-LUMO Gap | Chemical reactivity and stability | DFT | researchgate.netnih.gov |

| NBO | Intramolecular charge transfer and stability | DFT | nih.govresearchgate.net |

| ESP | Reactive sites for electrophilic/nucleophilic attack | HF | nih.govresearchgate.net |

This table provides a general overview of the significance of these parameters.

Quantum chemical calculations are valuable for predicting spectroscopic properties, which can then be correlated with experimental data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. nih.govmdpi.com Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the UV-Vis absorption spectra of the molecule. nih.gov

The surrounding solvent can influence the electronic transitions of a molecule. Theoretical models, such as the Polarizable Continuum Model (PCM), are used in conjunction with TD-DFT to simulate the effect of different solvents on the UV-Vis spectrum. nih.govekb.egmdpi.com These calculations can predict how the absorption maxima might shift in solvents of varying polarity, which is crucial for understanding the solvatochromic behavior of the compound. ekb.egresearchgate.net

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. mdpi.comnih.gov

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govresearchgate.net These studies can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov For derivatives of thiophene-2-carboxylic acid, docking studies have been performed to assess their potential as inhibitors of various enzymes by calculating parameters like binding affinity and full fitness scores. nih.govmdpi.com These computational assessments are instrumental in the early stages of drug discovery for identifying potential therapeutic agents. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene-2-carboxylic acid |

| Thiophene |

| Carbon dioxide |

| Cesium carbonate |

| Pivalate |

| Acetate (B1210297) |

| Ampicillin |

| Ascorbic acid |

| Ciprofloxacin |

| Ceftriaxone |

| Rhodanine |

Reactivity and Mechanistic Aspects of 3 Ethylthiophene 2 Carboxylic Acid Chemistry

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating effect of the sulfur atom. numberanalytics.com However, the presence of a deactivating carboxyl group at the 2-position and an activating ethyl group at the 3-position of 3-ethylthiophene-2-carboxylic acid introduces complexity in predicting the regioselectivity of these reactions. Electrophilic attack is generally directed to the C5 position, which is activated by the sulfur atom and less sterically hindered than the C4 position. Traditional electrophilic substitution reactions like nitration and halogenation on thiophenes can sometimes lead to a lack of regioselectivity and isomer separation challenges. researchgate.net

While thiophenes are less susceptible to nucleophilic aromatic substitution, such reactions can occur if the ring is sufficiently activated by electron-withdrawing groups and a good leaving group is present. numberanalytics.comst-andrews.ac.uk For this compound itself, direct nucleophilic substitution on the thiophene ring is not a common reaction pathway. Instead, functionalization often proceeds through metalation of the ring followed by reaction with an electrophile. numberanalytics.com

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of transformations.

Esterification: this compound can be readily converted to its corresponding esters through Fischer esterification. This acid-catalyzed reaction with an alcohol, such as ethanol, yields the corresponding ethyl ester, ethyl 3-ethylthiophene-2-carboxylate. sigmaaldrich.comchemguide.co.ukcerritos.edu The reaction is an equilibrium process, and using an excess of the alcohol can drive the reaction towards the ester product. masterorganicchemistry.com Another method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a base like cesium carbonate. googleapis.com

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org More commonly, activating agents are used. For instance, the synthesis of N-cyclopropylmethyl-3-ethylthiophene-2-carboxamide involves the reaction of this compound with cyclopropylmethylamine. smolecule.com Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for the direct amidation of various carboxylic acids with a broad range of amines. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ethanol (with acid catalyst) | Ethyl 3-ethylthiophene-2-carboxylate | Esterification |

| This compound | Iodomethane (with Cesium Carbonate) | Methyl 3-ethylthiophene-2-carboxylate | Esterification |

| This compound | Cyclopropylmethylamine | N-Cyclopropylmethyl-3-ethylthiophene-2-carboxamide | Amidation |

The reduction of the carboxylic acid group in this compound to a primary alcohol, (3-ethylthiophen-2-yl)methanol, or to the corresponding aldehyde, 3-ethylthiophene-2-carbaldehyde, requires specific reducing agents. Direct reduction of carboxylic acids to aldehydes is challenging as most common reducing agents will continue the reduction to the alcohol. However, specialized methods can be employed to achieve this transformation. The reduction to the primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4).

Organometallic Reactions and Investigations of Regioselectivity

Organometallic reagents play a crucial role in the functionalization of thiophene rings. The acidity of the carboxylic acid proton must be considered when using highly basic organometallic reagents like Grignard or organolithium reagents, as an acid-base reaction will occur first. libretexts.orgorganicchemistrytutor.com Organolithium reagents can, in some cases, add to the carboxylate salt to form a ketone after an acidic workup. organicchemistrytutor.com

The regioselectivity of metalation on the thiophene ring is influenced by the directing effects of the substituents. For thiophene-2-carboxylic acid, treatment with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the 5-position, creating a dianion that can then react with electrophiles. wikipedia.org In the case of 3-substituted thiophenes, the regioselectivity of reactions can be complex. For example, palladium-catalyzed oxidative coupling reactions of 3-substituted thiophenes with arylboronic acids have been shown to occur regioselectively at the C4 position, which is a surprising outcome given the typical preference for substitution at C2/C5. acs.orgtum.de This suggests that the reaction mechanism may involve a more complex pathway than simple electrophilic substitution. acs.org

Advanced Mechanistic Studies in Catalytic Transformations Involving Carboxylates

The carboxylate group of this compound can act as a directing group in various transition metal-catalyzed C-H activation reactions, enabling functionalization at specific positions on the thiophene ring.

Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds. acs.orgmdpi.comrsc.org The carboxylate group can serve as an effective directing group in these transformations. acs.orgmdpi.com Mechanistic studies have shown that these reactions often proceed through a cyclometalated intermediate, where the ruthenium catalyst coordinates to the carboxylate and activates a C-H bond, typically at the ortho position. rsc.org This allows for the introduction of various functional groups, such as aryl or alkyl groups, at the activated position. acs.orgrsc.org The development of ruthenium catalysts has provided alternatives to more commonly used palladium catalysts, sometimes offering different reactivity and being more cost-effective. acs.org These catalytic systems have been applied to a variety of substrates, including those containing thiophene rings. mdpi.com

Palladium-Catalyzed Direct Arylation Mechanisms

The direct C-H arylation of thiophene derivatives represents a powerful and atom-economical method for the synthesis of arylthiophenes, which are valuable building blocks in materials science and medicinal chemistry. The mechanism of these reactions, particularly for substrates like this compound, is a subject of detailed research. The presence of both a directing carboxylic acid group and an alkyl substituent on the thiophene ring introduces specific electronic and steric factors that influence the reaction pathway. While direct mechanistic studies exclusively on this compound are not extensively detailed in the literature, a comprehensive understanding can be constructed from studies on closely related 2-substituted and 3-substituted thiophene derivatives.

The palladium-catalyzed direct arylation of thiophenes is generally believed to proceed through one of several primary mechanistic pathways. The specific pathway is often dictated by the nature of the substituents on the thiophene ring, the arylating agent, the palladium catalyst, the ligands, and the reaction conditions. For thiophenes bearing a directing group, such as a carboxylic acid, the most commonly proposed mechanism involves a concerted metalation-deprotonation (CMD) pathway, also referred to as electrophilic palladation. In this mechanism, the directing group coordinates to the palladium center, positioning it for the activation of the adjacent C-H bond.

In the case of 2-substituted thiophenes, studies have shown that the reaction can proceed via a cationic palladium complex. nih.govnih.gov High-level DFT calculations on related systems suggest that the C-C bond formation may occur through a carbopalladation pathway rather than an electrophilic palladation. nih.govnih.gov The regioselectivity of the arylation is often determined by the counteranion of the cationic palladium intermediate. nih.govnih.gov

Research on the direct C-H arylation of 3-(methylsulfinyl)thiophenes has demonstrated a protocol for the selective synthesis of 2-arylated and 2,5-diarylated products. nih.gov This highlights the ability of a substituent at the 3-position to direct the arylation to the C2 and C5 positions. While a methylsulfinyl group has different electronic properties than an ethyl group, this study underscores the influence of 3-substituents on the regiochemical outcome of the reaction.

Furthermore, investigations into palladium-catalyzed C–H arylation with diaryliodonium salts have provided evidence for a bimetallic high oxidation state palladium intermediate. nih.gov These studies propose that the turnover-limiting step of the catalytic cycle involves the oxidation of a palladium dimer to form a dimeric high oxidation state species, which could be a mixed-valent Pd(IV)/Pd(II) species or a Pd(III)-Pd(III) dimer. nih.gov This mechanism is distinct from the more commonly cited Pd(0)/Pd(II) catalytic cycles.

The role of the carboxylic acid group as a directing group is a critical aspect. In related systems, the carboxylate has been shown to generate a stable neutral palladacycle intermediate, which can facilitate the subsequent steps of the catalytic cycle. The direct α-arylation of aliphatic carboxylic acids has been achieved using a traceless protecting strategy, which underscores the challenges and strategies for involving free carboxylic acids in palladium-catalyzed arylations. nih.gov

A plausible generalized catalytic cycle for the direct arylation of a 3-substituted-thiophene-2-carboxylic acid is initiated by the coordination of the carboxylic acid to the Pd(II) catalyst. This is followed by C-H activation at the C5 position to form a palladacycle intermediate. Oxidative addition of the aryl halide to the palladium center, followed by reductive elimination, would then yield the arylated product and regenerate the active palladium species.

The following table summarizes typical components and conditions used in the palladium-catalyzed direct arylation of thiophene derivatives, which can be considered relevant for this compound.

| Component | Example | Role |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Active metal center for C-H activation and cross-coupling |

| Ligand | P(o-tol)₃, PPh₃ | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, KOAc | Facilitates the C-H activation step |

| Solvent | DMA, Toluene, Dioxane | Reaction medium |

| Arylating Agent | Aryl bromides, Aryl iodides | Source of the aryl group |

| Additive | Ag₂CO₃, PivOH | Can act as an oxidant or assist in C-H activation |

The specific conditions for the direct arylation of this compound would need to be optimized to achieve high yield and regioselectivity, taking into account the electronic and steric effects of the ethyl and carboxylic acid substituents.

Synthetic Utility and Applications in Organic Synthesis

Function as a Crucial Building Block in the Synthesis of Complex Molecules

The inherent reactivity of the thiophene (B33073) ring, coupled with the synthetic handles provided by the ethyl and carboxylic acid groups, positions 3-ethylthiophene-2-carboxylic acid as a fundamental starting material. Organic chemists utilize this compound to construct intricate molecular architectures that would be challenging to assemble through other synthetic routes. The thiophene core can be further functionalized through various reactions, such as electrophilic substitution, metalation, and cross-coupling reactions, allowing for the introduction of diverse substituents and the extension of the molecular framework.

Precursors for Advanced Thiophene Derivatives

This compound serves as a key precursor for a variety of advanced thiophene derivatives with tailored electronic and biological properties.

Preparation of Halogenated Thiophene Carbonyl Derivatives

The carboxylic acid group of this compound can be readily converted into a more reactive acyl chloride. This transformation is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-ethylthiophene-2-carbonyl chloride is a highly valuable intermediate for the synthesis of halogenated thiophene derivatives. These halogenated compounds are key building blocks for new families of insecticides. nih.gov For instance, the introduction of bromine at specific positions of the thiophene ring can be achieved through carefully controlled bromination/debromination procedures, leading to intermediates like 4-bromo-3-methyl-2-thiophenecarbonyl chloride. nih.gov

Synthesis of Amino-Substituted Thiophenes and Their Esters

The synthesis of amino-substituted thiophenes and their corresponding esters often begins with precursors derived from this compound. google.commdpi.com One common strategy involves the conversion of the carboxylic acid to an ester, such as ethyl 3-ethylthiophene-2-carboxylate. sigmaaldrich.com Subsequent synthetic manipulations can then be performed to introduce an amino group onto the thiophene ring. mdpi.com These amino-substituted thiophenes are valuable intermediates in the synthesis of various biologically active compounds and materials with interesting optoelectronic properties. mdpi.comnih.gov

Role as Intermediates in Medicinal Chemistry Research

The thiophene ring is a well-recognized scaffold in medicinal chemistry, and derivatives of this compound play a significant role as intermediates in the development of new therapeutic agents. nih.govresearchgate.net

Precursors for Biologically Active Molecules

Research has demonstrated that molecules containing the thiophene-2-carboxylic acid moiety exhibit a range of biological activities. nih.govresearchgate.net By starting with this compound, medicinal chemists can synthesize a library of derivatives with modifications to the ethyl group, the carboxylic acid, and the thiophene ring itself. These modifications allow for the fine-tuning of the molecule's properties to enhance its interaction with biological targets. For example, derivatives of thiophene-2-carboxylic acid have been investigated for their potential as insecticides with low mammalian toxicity. nih.gov

Scaffolds for Heterocyclic Drug Candidates in Research

The thiophene ring system present in this compound serves as a valuable scaffold for the design and synthesis of novel heterocyclic drug candidates. nih.gov A scaffold is the core structure of a molecule to which various functional groups can be attached to create a diverse range of compounds for biological screening. The planarity and aromaticity of the thiophene ring, combined with the synthetic versatility of the carboxylic acid group, make it an attractive starting point for building complex heterocyclic systems with potential therapeutic applications. nih.govmdpi.com

Potential Applications in Materials Science and Emerging Technologies

Utilization in Polymer Chemistry for Advanced Functional Materials

The thiophene (B33073) ring is a cornerstone in the field of conducting polymers, and the functionalization of this ring at various positions allows for the fine-tuning of polymer properties. The presence of the carboxylic acid group, in particular, can enhance solubility and provide a site for further chemical modification. researchgate.net

3-Ethylthiophene-2-carboxylic acid serves as a monomer precursor for the synthesis of polythiophene-based semiconductors. Polythiophenes are known for their remarkable electronic, optical, and magnetic properties. researchgate.net The polymerization of thiophene derivatives can be achieved through various chemical and electrochemical methods, which aim to create a regioregular polymer chain with consistent head-to-tail couplings. rsc.org This regularity is crucial for achieving well-organized three-dimensional structures that enhance electrical conductivity. rsc.org

The introduction of substituents like carboxylic acid groups can improve the solubility and processability of the resulting polymers, which has historically been a significant challenge for this class of materials. researchgate.net For instance, polythiophene derivatives bearing carboxylic acid groups have been found to be soluble in a variety of organic solvents. researchgate.net This enhanced solubility allows for easier fabrication of thin films and devices from solution-based techniques like spin-coating.

A central goal in the synthetic chemistry of functional π-conjugated systems is the control of the material's bandgap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This bandgap determines the polymer's optical absorption and emission characteristics and its performance in electronic devices.

By introducing specific functional groups onto the thiophene monomer, chemists can tune these energy levels. The electron-withdrawing nature of a carboxylate group can lower the electron density of the thiophene ring. ossila.com This modification, in conjunction with other parts of a polymer's repeating unit, can be used to engineer polymers with specific bandgaps. For example, ethyl 2,5-dibromothiophene-3-carboxylate, a related derivative, has been explicitly used in the synthesis of medium to low bandgap polymer semiconductors, such as PTQ2 and PBDB-TF-T1, which have demonstrated high efficiency in organic solar cells. ossila.com The ability to create polymers that absorb light in the red or near-infrared portion of the spectrum is essential for improving the efficiency of photovoltaic devices. mdpi.com Quantum mechanical calculations on polythiophene derivatives show that as the degree of polymerization increases, the LUMO energy tends to decrease while the HOMO energy increases, leading to a smaller bandgap. mdpi.com

| Polymer Derivative | Monomer Component | Resulting Property | Application |

| PTQ2 | Ethyl 2,5-dibromothiophene-3-carboxylate | Medium to low bandgap semiconductor | Organic Photovoltaics |

| PBDB-TF-T1 | Ethyl 2,5-dibromothiophene-3-carboxylate | Medium to low bandgap semiconductor | Organic Photovoltaics |

| Poly(thiophene-3-methyl acetate) | Thiophene-3-methyl acetate (B1210297) | π-conjugated polymer, energy transition decreases with solvent volatility in concentrated solutions. researchgate.net | Polymer Electronics |

Organic Electronic Applications

The tunable electronic properties of polymers derived from this compound and its analogs make them prime candidates for use in a range of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that generate light from thin films of organic semiconductors when an electric current is applied. jmaterenvironsci.com Thiophene-based materials, particularly thieno[3,2-b]thiophenes (fused thiophene rings), are recognized as promising materials for constructing these semiconducting layers due to their electron-rich and delocalized systems. beilstein-journals.org

Polymers derived from functionalized thiophenes can be employed as the emissive layer in an OLED. researchgate.net The color of the light emitted by the device is determined by the bandgap of the emissive material. By carefully designing the polymer structure using monomers like this compound, the bandgap can be tuned to produce light across the visible spectrum. mdpi.com For example, increasing the conjugation length in polythiophene polymers results in a red shift in the emission spectra. mdpi.com This tunability is a key advantage of organic materials in display and lighting technology. mdpi.com

In organic photovoltaics (OPVs), or organic solar cells, a blend of donor and acceptor materials, known as a bulk heterojunction, is used to absorb light and generate electrical current. mdpi.com Polythiophene derivatives are frequently used as the electron-donor material in these devices. journalskuwait.org

The efficiency of an OPV cell is highly dependent on the ability of the donor material to absorb a broad range of the solar spectrum. This requires a low bandgap. mdpi.com As discussed, monomers like this compound can be incorporated into polymers designed to have low bandgaps, enabling the absorption of lower-energy photons. rsc.orgossila.com For instance, polymers incorporating thiophene-based units have been successfully used in bulk heterojunction devices with common acceptors like (6,6)-Phenyl C71 butyric acid methyl ester (PC71BM), achieving notable power conversion efficiencies. mdpi.com

Chelation and Coordination Chemistry Studies

The carboxylic acid functional group of this compound is an effective ligand for coordinating with metal ions, opening up applications in chelation and coordination chemistry. The carboxylate group can bond with a metal center, forming stable metal complexes. mdpi.comresearchgate.net

Studies on analogous compounds provide insight into the coordinating behavior of thiophene carboxylic acids. For example, 3-chlorothiophene-2-carboxylic acid has been used as a primary ligand to synthesize novel complexes with transition metals such as copper(II), cobalt(II), and nickel(II). mdpi.com Similarly, 2-thiophene carboxylic acid has been shown to form complexes with manganese(II), cobalt(II), cadmium(II), and copper(II). researchgate.net In these structures, the thiophene-2-carboxylate (B1233283) ligand typically acts in a monodentate fashion, bonding to the metal ion through one of its carboxylate oxygen atoms. researchgate.net

The resulting metal-organic frameworks can exhibit interesting geometries, such as octahedral or square-planar configurations around the metal center, and can form extended one- or three-dimensional networks through intermolecular interactions. researchgate.net This area of study is relevant for creating new materials with specific magnetic, catalytic, or structural properties. The ability of related thiophene carboxamides to form bidentate complexes, coordinating through both the carbonyl oxygen and a nitrogen atom from another part of the ligand, further highlights the versatility of these compounds in designing complex molecular architectures. nih.gov

| Ligand | Metal Ion(s) | Coordination Geometry | Reference |

| 3-Chlorothiophene-2-carboxylic acid | Cu(II), Co(II) | Pseudo-octahedral | mdpi.com |

| 3-Chlorothiophene-2-carboxylic acid | Ni(II) | Octahedral | mdpi.com |

| 2-Thiophene carboxylic acid | Mn(II), Co(II), Cd(II) | Octahedral | researchgate.net |

| 2-Thiophene carboxylic acid | Cu(II) | Square-planar | researchgate.net |

Ligand Design for Transition Metal Complexes

Thiophene-2-carboxylic acids are recognized for their versatility as ligands in coordination chemistry. The carboxylate group provides a primary site for binding to metal ions, while the thiophene ring can also participate in coordination or influence the electronic properties of the resulting complex. The presence of substituents on the thiophene ring, such as the ethyl group in this compound, can further modulate the steric and electronic characteristics of the ligand, thereby influencing the geometry, stability, and reactivity of the metal complex.

Research on analogous compounds, such as 3-chlorothiophene-2-carboxylic acid, has demonstrated the ability of these ligands to form stable complexes with a variety of transition metals, including copper(II), cobalt(II), and nickel(II). mdpi.com In these complexes, the thiophene-2-carboxylate ligand typically coordinates to the metal center through the oxygen atoms of the carboxylate group. mdpi.comresearchgate.net The coordination geometry of these complexes can vary, with pseudo-octahedral and square-planar arrangements being observed, often influenced by the specific metal ion and the presence of other co-ligands. mdpi.comresearchgate.net

For instance, studies on 3-chlorothiophene-2-carboxylic acid have resulted in the synthesis and characterization of several transition metal complexes, as detailed in the table below. These findings suggest that this compound would likely exhibit similar coordination behavior, forming complexes with interesting structural and electronic properties that could be exploited in areas such as catalysis and materials science. mdpi.com The ethyl group, being an electron-donating group, might further enhance the electron density on the thiophene ring, potentially influencing the catalytic activity of its metal complexes.

Table 1: Examples of Transition Metal Complexes with a Substituted Thiophene-2-carboxylic Acid Ligand

| Complex | Metal Ion | Coordination Geometry |

| [Cu(L)₂(Py)₂(OH₂)₂] | Copper(II) | Pseudo-octahedral |

| [Co(L)₂(Py)₂(OH₂)₂] | Cobalt(II) | Pseudo-octahedral |

| [{Ni(L)₂(OH₂)₄}₂{Ni(L)(OH₂)₅}]L·5H₂O | Nickel(II) | Octahedral |

| L = 3-chlorothiophene-2-carboxylate, Py = pyridine |

Data sourced from a study on 3-chlorothiophene-2-carboxylic acid complexes. mdpi.com

The synthesis of such complexes is typically achieved through the reaction of the thiophene-2-carboxylic acid derivative with a corresponding metal salt in a suitable solvent. mdpi.com The resulting complexes can be characterized by various spectroscopic and crystallographic techniques to elucidate their structure and properties. The development of new transition metal complexes based on this compound could lead to novel materials with tailored magnetic, optical, or catalytic functionalities.

Research on Metal Ion Removal and Adsorption Properties

The presence of a carboxylic acid functional group on the thiophene ring suggests that this compound could be a promising candidate for applications in environmental remediation, specifically for the removal of heavy metal ions from aqueous solutions. Carboxylate groups are known to be effective binding sites for metal cations.

The potential of this compound in this area would lie in its ability to be grafted onto a solid support, such as silica (B1680970) or a polymer resin, to create a functionalized adsorbent. The thiophene ring provides a robust and stable scaffold, while the carboxylate group acts as the active site for metal ion binding. The ethyl group at the 3-position could potentially influence the selectivity and binding affinity of the ligand for different metal ions due to steric and electronic effects.

Further research would be necessary to synthesize and characterize materials functionalized with this compound and to evaluate their performance in metal ion removal. Such studies would typically involve batch adsorption experiments to determine key parameters like adsorption capacity, kinetics, and the effect of pH on the adsorption process. The development of such materials could offer a targeted approach for the removal of specific heavy metal pollutants from industrial wastewater and other contaminated sources.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of thiophene-2-carboxylic acids often involves methods like the Friedel-Crafts reaction followed by oxidation, which can be inefficient and generate significant chemical waste. google.com A primary goal for future research is the development of greener, more sustainable synthetic pathways. This involves creating processes that are more cost-effective and minimize environmental impact. acs.org

A promising direction is the advancement of catalytic liquid-phase aerobic oxidation, which presents a less wasteful alternative to classical methods. acs.org Research efforts could focus on optimizing catalysts, such as those based on manganese and cobalt salts, and reaction conditions (e.g., solvents, temperature) to maximize yield and selectivity for the oxidation of precursor molecules like 2-acetylthiophene (B1664040) derivatives. acs.org The exploration of protic acids as catalysts for acylation steps also represents a move toward more efficient synthesis. acs.org The overarching objective is to align the production of 3-Ethylthiophene-2-carboxylic acid with the principles of green chemistry, emphasizing high atom economy, the use of safer solvents, and the reduction of hazardous byproducts. google.com

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The carboxylic acid group of this compound is a versatile handle for a wide array of chemical modifications. thermofisher.com Future research will undoubtedly continue to explore the conversion of this acid into various derivatives, including esters, amides, acyl hydrazides, and hydroxamic acids, to generate compounds with enhanced or entirely new properties. thermofisher.com

Thiophene (B33073) carboxamide scaffolds, for instance, have emerged as promising anticancer agents. mdpi.com Strategic derivatization, such as the introduction of different amine-containing moieties, can significantly influence the biological activity of the resulting molecule. mdpi.comresearchgate.net Studies have shown that thiophene derivatives incorporating amino, methyl, or hydroxyl groups exhibit varied antioxidant and antibacterial properties. nih.gov Future work could systematically explore how modifications at the ethyl group on the thiophene ring, in conjunction with derivatization of the carboxylic acid, influence these properties. The goal is to build a comprehensive understanding of structure-activity relationships, enabling the rational design of derivatives with tailored functionalities for applications in medicine and materials science. mdpi.comnih.gov

Advanced Integrated Computational and Experimental Studies for Structure-Function Relationships

The integration of computational modeling with experimental synthesis and testing is a powerful strategy for accelerating the discovery of new functional molecules. nih.gov Density Functional Theory (DFT) calculations have been effectively used to study the molecular and electronic properties of thiophene derivatives, providing insights into their stability and reactivity through the analysis of HOMO-LUMO energy gaps. nih.govmdpi.commdpi.com

Future research should expand the use of these integrated approaches. Advanced computational studies can predict the properties of novel, unsynthesized derivatives of this compound, allowing researchers to prioritize the most promising candidates for synthesis. mdpi.com Molecular docking simulations can further refine this process by predicting how these derivatives might interact with specific biological targets, such as enzymes or receptors, which is crucial for drug development. nih.govnih.gov By combining these in silico predictions with empirical data from spectroscopic analysis and biological assays, a deeper understanding of structure-function relationships can be established, guiding the design of next-generation compounds with optimized performance. nih.gov

Expanding Research into Novel Applications in Emerging Chemical and Material Technologies

Thiophene-based molecules are recognized as "privileged structures" not only in medicinal chemistry but also in materials science. nih.gov Their inherent electronic properties make them ideal building blocks for organic electronics. mdpi.com

A significant future direction is the exploration of this compound and its derivatives as monomers for creating advanced functional polymers. These polymers could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells. mdpi.com The electron-rich nature of the thiophene ring is key to these applications. mdpi.com In the realm of medicinal chemistry, derivatives have shown potential as anti-inflammatory agents and specific enzyme inhibitors, such as FTO inhibitors for treating leukemia. nih.govnih.gov Further research could uncover new therapeutic uses by screening derivatives against a wider range of biological targets. The development of metal complexes using this compound as a ligand is another promising avenue, with demonstrated potential in creating novel anticancer agents with potentially lower toxicity than traditional platinum-based drugs. mdpi.com

常见问题

Basic: What are the standard synthesis protocols for 3-Ethylthiophene-2-carboxylic acid?

Answer:

The synthesis typically involves functionalizing thiophene derivatives via alkylation and carboxylation. A common route includes:

- Alkylation: Introducing the ethyl group to the thiophene ring using alkyl halides in the presence of a strong base (e.g., sodium hydride) .

- Carboxylation: Oxidizing the thiophene derivative at the 2-position using agents like potassium permanganate in acidic conditions .

Key challenges include controlling regioselectivity and minimizing side reactions. Purification often employs recrystallization or column chromatography.

Basic: How should researchers characterize the structural purity of this compound?

Answer:

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and absence of impurities .

- X-ray Crystallography: For definitive structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .

Cross-validation of these methods ensures structural integrity.

Basic: What are the stability considerations for handling this compound in the lab?

Answer:

The compound is stable under standard conditions but degrades upon exposure to:

- Strong Oxidizing Agents: May produce sulfur oxides or carbon dioxide .

- Strong Acids/Bases: Risk of decarboxylation or ring opening .

Storage recommendations: - Keep in a cool, dry environment (<25°C) in inert containers.

- Use gloves (e.g., nitrile) and respiratory protection during handling to avoid inhalation or dermal exposure .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

Data contradictions (e.g., high R-factors) often arise from:

- Disordered Solvent Molecules: Use SQUEEZE in SHELXL to model electron density voids .

- Twinned Crystals: Apply twin-law refinement in SHELXL or re-collect data from single-domain crystals .

- Thermal Motion Artifacts: Refine anisotropic displacement parameters and validate via Hirshfeld surface analysis. Cross-check with spectroscopic data (e.g., IR) to confirm functional groups .

Advanced: What strategies optimize the yield of this compound in multistep syntheses?

Answer:

Optimization approaches include:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) for selective alkylation .

- Reaction Solvent Tuning: Polar aprotic solvents (e.g., DMF) enhance carboxylation efficiency .

- In Situ Monitoring: Use HPLC or TLC to track intermediate formation and adjust reaction times .

Statistical tools like Design of Experiments (DoE) can identify critical parameters (temperature, stoichiometry) for maximizing yield.

Advanced: How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?

Answer:

The thiophene ring’s electron-rich nature and carboxylate group enable:

- Coordination Chemistry: Chelation with metal ions (e.g., Zn) for enzyme inhibition studies .

- Bioisosterism: The carboxylate mimics natural substrates in drug design, enhancing binding to target proteins .

Computational studies (DFT) predict electrophilic/nucleophilic sites for functionalization, aiding in derivative synthesis .

Advanced: What methodologies address discrepancies in toxicity assessments of thiophene derivatives?

Answer:

Conflicting toxicity data may stem from:

- Impurity Profiles: Use LC-MS to quantify trace byproducts (e.g., chlorinated derivatives) .

- Metabolic Variability: Perform in vitro assays (e.g., microsomal stability tests) to assess species-specific metabolism .

- Ecotoxicology Models: Apply OECD guidelines for biodegradation and bioaccumulation studies to evaluate environmental risks .

Advanced: How can researchers leverage this compound in materials science?

Answer:

Applications include:

- Conductive Polymers: Copolymerize with EDOT (3,4-ethylenedioxythiophene) to tune conductivity .

- Metal-Organic Frameworks (MOFs): Use the carboxylate group as a linker for porous material synthesis .

- Semiconductor Interfaces: Functionalize quantum dots or perovskites to enhance charge transfer in photovoltaic devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。